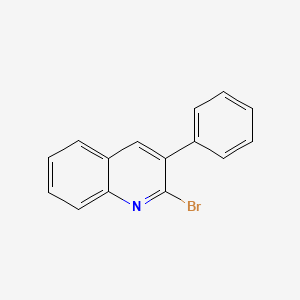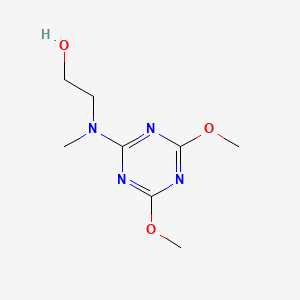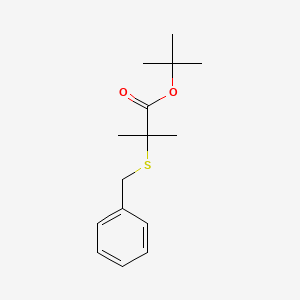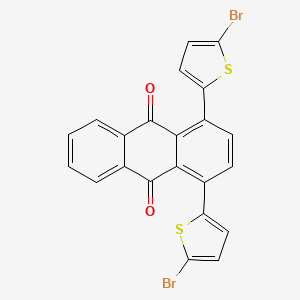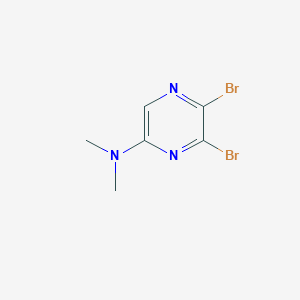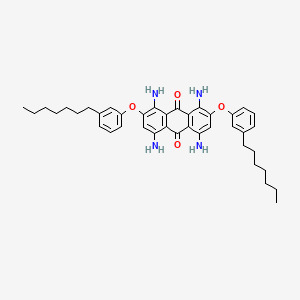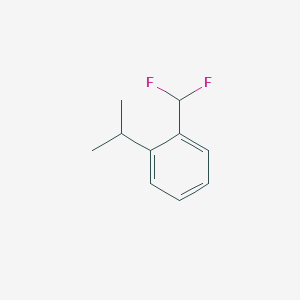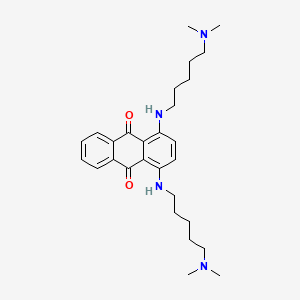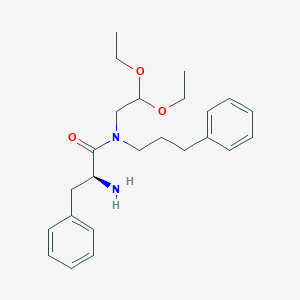
(S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate chiral amine and react it with a protected aldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the coupling of the amine with a carboxylic acid derivative under peptide coupling conditions, using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or ester functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide: The enantiomer of the compound, which may have different biological activity.
2-Amino-3-phenylpropanoic acid: A simpler analog with similar structural features.
N-(2,2-Diethoxyethyl)-3-phenylpropanamide: A derivative lacking the amino group.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide is unique due to its chiral center, which imparts specific stereochemical properties that can significantly influence its biological activity. Its complex structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C24H34N2O3 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,2-diethoxyethyl)-3-phenyl-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C24H34N2O3/c1-3-28-23(29-4-2)19-26(17-11-16-20-12-7-5-8-13-20)24(27)22(25)18-21-14-9-6-10-15-21/h5-10,12-15,22-23H,3-4,11,16-19,25H2,1-2H3/t22-/m0/s1 |
Clave InChI |
XEHNJHVEVBSLDV-QFIPXVFZSA-N |
SMILES isomérico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)N)OCC |
SMILES canónico |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)

